(5-Bromofuran-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone
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Overview
Description
(5-Bromofuran-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone typically involves the following steps:
Bromination of Furan: The initial step involves the bromination of furan to obtain 5-bromofuran. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Piperidine Derivative: The next step involves the introduction of the trifluoromethyl group to the piperidine ring. This can be achieved through a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Coupling Reaction: The final step involves the coupling of the bromofuran and the trifluoromethyl-substituted piperidine derivative. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the methanone moiety can yield alcohol derivatives.
Scientific Research Applications
(5-Bromofuran-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Research has focused on its potential as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: The compound’s unique chemical properties make it valuable in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromofuran-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The bromofuran moiety and the trifluoromethyl-substituted piperidine ring contribute to its binding affinity and selectivity towards these targets. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-furyl)(3-(trifluoromethyl)piperidin-1-yl)methanol: This compound is similar in structure but contains an alcohol group instead of a methanone moiety.
(5-Bromofuran-2-yl)(3-(trifluoromethyl)pyridin-1-yl)methanone: This compound features a pyridine ring instead of a piperidine ring.
(5-Bromofuran-2-yl)(3-(trifluoromethyl)phenyl)methanone: This compound contains a phenyl ring instead of a piperidine ring.
Uniqueness
The uniqueness of (5-Bromofuran-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the bromofuran and trifluoromethyl-substituted piperidine moieties contributes to its versatility and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C11H11BrF3NO2 |
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Molecular Weight |
326.11 g/mol |
IUPAC Name |
(5-bromofuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C11H11BrF3NO2/c12-9-4-3-8(18-9)10(17)16-5-1-2-7(6-16)11(13,14)15/h3-4,7H,1-2,5-6H2 |
InChI Key |
TXGPUONDXDBATN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(O2)Br)C(F)(F)F |
Origin of Product |
United States |
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